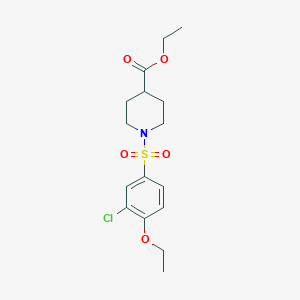
Ethyl 1-((3-chloro-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-((3-chloro-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate, commonly known as CES-2, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, pharmacology, and chemistry.
Mecanismo De Acción
The mechanism of action of CES-2 is not fully understood. However, studies have shown that CES-2 can interact with certain proteins in the body, including enzymes and receptors. This interaction can affect the function of these proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
CES-2 has been shown to have various biochemical and physiological effects. Studies have shown that CES-2 can inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the body. CES-2 has also been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy. CES-2 has also been shown to affect the function of certain proteins in the body, which can lead to various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CES-2 is its potential as an anti-inflammatory and anticancer agent. This makes it a promising candidate for drug development. However, one of the limitations of CES-2 is its limited solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for CES-2 research. One direction is to further investigate its potential as an anti-inflammatory and anticancer agent. Another direction is to investigate its potential as a drug target. Additionally, future research could focus on improving the synthesis method of CES-2 to improve yield and purity. Overall, CES-2 has shown great potential for various applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of CES-2 involves a series of chemical reactions, starting with the reaction of 3-chloro-4-ethoxyaniline with piperidine-4-carboxylic acid. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to form the final product, CES-2. The synthesis of CES-2 has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
CES-2 has been studied extensively for its potential applications in various fields. In the field of medicine, CES-2 has been investigated for its potential as an anti-inflammatory agent. Studies have shown that CES-2 can inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the body. CES-2 has also been studied for its potential as an anticancer agent. Studies have shown that CES-2 can induce cell death in cancer cells, making it a promising candidate for cancer therapy.
In the field of pharmacology, CES-2 has been studied for its potential as a drug target. Studies have shown that CES-2 can interact with certain proteins in the body, which can affect their function. This makes CES-2 a potential target for drug development.
Propiedades
IUPAC Name |
ethyl 1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO5S/c1-3-22-15-6-5-13(11-14(15)17)24(20,21)18-9-7-12(8-10-18)16(19)23-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHOCUUBOWMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708888.png)
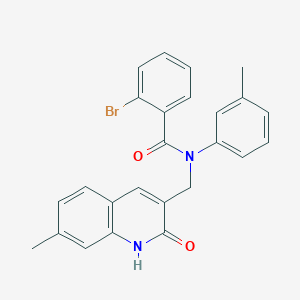
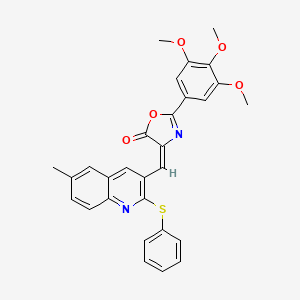
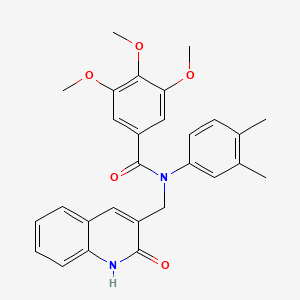
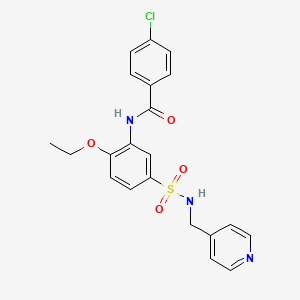
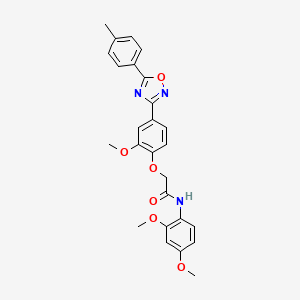
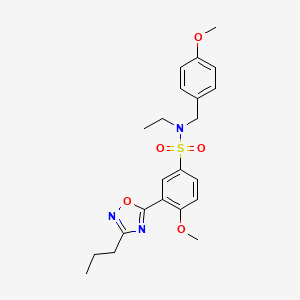
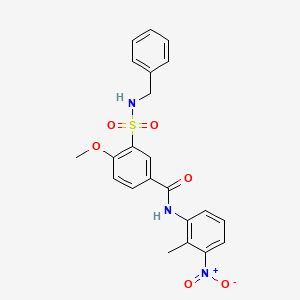
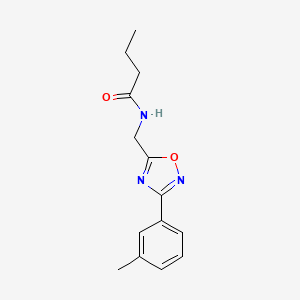
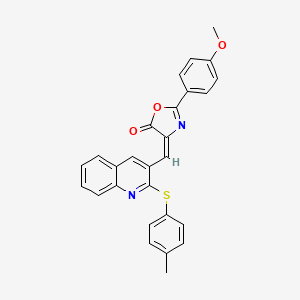
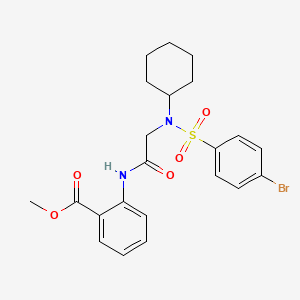
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7708971.png)
